molecular formula C44H60O16P4S4 B14870515 Octaethyl ((12,32,52,72-tetrahydroxy-2,4,6,8-tetrathia-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-15,35,55,75-tetrayl)tetrakis(methylene))tetrakis(phosphonate)

Octaethyl ((12,32,52,72-tetrahydroxy-2,4,6,8-tetrathia-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-15,35,55,75-tetrayl)tetrakis(methylene))tetrakis(phosphonate)

Cat. No.: B14870515
M. Wt: 1097.1 g/mol
InChI Key: SKACYQAKOUXTOQ-UHFFFAOYSA-N
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Description

Diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19311?,?1?,??1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate is a complex organic compound characterized by its multiple phosphoryl and hydroxyl groups, as well as its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of phosphoryl and hydroxyl groups through various functionalization reactions. Common reagents used in these reactions include phosphorylating agents, such as diethyl phosphite, and hydroxylating agents, such as hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the core structure, functionalization with phosphoryl and hydroxyl groups, and purification through techniques such as chromatography and crystallization. Reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent degradation of the compound.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield phosphoryl derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate is explored for its potential therapeutic applications. Its interactions with molecular targets in cells may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty products.

Mechanism of Action

The mechanism of action of diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphoryl and hydroxyl groups enable it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Tetrahydroxy pentacyclic compounds
  • Diethoxyphosphoryl derivatives

Uniqueness

Diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19311?,?1?,??1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate stands out due to its unique combination of a pentacyclic structure with multiple phosphoryl and hydroxyl groups This combination imparts distinct chemical and physical properties, making it more versatile and functional compared to similar compounds

Properties

Molecular Formula

C44H60O16P4S4

Molecular Weight

1097.1 g/mol

IUPAC Name

5,11,17,23-tetrakis(diethoxyphosphorylmethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol

InChI

InChI=1S/C44H60O16P4S4/c1-9-53-61(49,54-10-2)25-29-17-33-41(45)34(18-29)66-36-20-31(27-63(51,57-13-5)58-14-6)22-38(43(36)47)68-40-24-32(28-64(52,59-15-7)60-16-8)23-39(44(40)48)67-37-21-30(19-35(65-33)42(37)46)26-62(50,55-11-3)56-12-4/h17-24,45-48H,9-16,25-28H2,1-8H3

InChI Key

SKACYQAKOUXTOQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC2=C(C(=C1)SC3=CC(=CC(=C3O)SC4=CC(=CC(=C4O)SC5=C(C(=CC(=C5)CP(=O)(OCC)OCC)S2)O)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)O)OCC

Origin of Product

United States

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